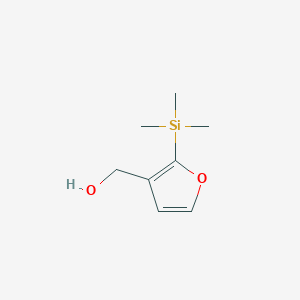
3-Furanmethanol, 2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furanmethanol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C8H14O2Si It is a derivative of furan, a heterocyclic organic compound, and contains a trimethylsilyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanmethanol, 2-(trimethylsilyl)- typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the silylation of 3-furanmethanol using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of 3-Furanmethanol, 2-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Furanmethanol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.
Reduction: Reduction reactions can convert the compound into furanmethanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Furan carboxylic acids.
Reduction: Furanmethanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-Furanmethanol, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furanmethanol, 2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The furan ring can interact with enzymes and other biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-3-methanol: A simpler derivative of furan without the trimethylsilyl group.
2-Furanmethanol: Another furan derivative with different substitution patterns.
Furfuryl alcohol: A related compound with a hydroxymethyl group attached to the furan ring.
Uniqueness
3-Furanmethanol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it useful in various synthetic applications.
Properties
CAS No. |
101822-35-9 |
|---|---|
Molecular Formula |
C8H14O2Si |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
(2-trimethylsilylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)8-7(6-9)4-5-10-8/h4-5,9H,6H2,1-3H3 |
InChI Key |
HJSQDOWWTFLSNK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















